N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12-3-6-15(7-4-12)22-10-9-18(21)20-14-5-8-17-16(11-14)19-13(2)23-17/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWIZTGDRSBSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Thioether Formation: The p-tolylthio group can be introduced through a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiols, amines, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thioether derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating infectious diseases and cancer.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, such as DNA synthesis and cell division.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the thiazole ring, the propanamide side chain, and the sulfur-containing groups. Below is a comparative analysis based on the evidence provided:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Comparative Analysis
Chloro-substituted thiazoles (e.g., C3) exhibit stronger electrophilic character, enhancing reactivity with biological targets but possibly reducing environmental persistence .
Propanamide Chain Variations :
- The p-tolylthio group in the target compound likely increases hydrophobicity compared to methylthio (C3) or trifluoropropylthio (P6) groups, which could improve cuticle penetration in insects .
- Propargyl or butynyl substitutions (e.g., P6, P17) introduce alkyne functionalities that may enhance metabolic stability via reduced oxidative degradation .
Biological Activity :
- Compounds with trifluoropropylthio (P6) or difluorocyclopropylmethylthio (P10) groups show superior residual activity in field conditions, attributed to fluorine’s electronegativity and resistance to hydrolysis .
- The target compound’s p-tolylthio moiety, while structurally distinct, shares similarities with arylthio groups in patented analogs, suggesting comparable modes of action .
Synthetic Accessibility :
- The synthesis of p-tolylthio derivatives may parallel methods used for methylthio analogs (e.g., nucleophilic substitution of thiols with propanamide intermediates) .
- Oxidation of thioethers to sulfoxides (e.g., Reference compound FA7 in ) is a common strategy to modulate bioavailability, though this step is unnecessary for the target compound .
Research Implications and Gaps
- Activity Data : Direct pesticidal efficacy data for the target compound are absent in the provided evidence. Testing against common pests (e.g., Spodoptera frugiperda, Aphis gossypii) using standardized protocols (e.g., WHO or EPA guidelines) is recommended.
- Environmental Impact: The p-tolylthio group’s persistence in soil and non-target toxicity profiles require evaluation, as seen with fluorinated analogs .
- Structure-Activity Relationship (SAR) : Systematic SAR studies could clarify the role of benzo[d]thiazole versus pyridinyl cores in target specificity .
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a CAS number of 895461-72-0. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Methyl Group Introduction : Alkylation using methyl iodide in the presence of potassium carbonate.
- Thioether Formation : Nucleophilic substitution with p-tolylthiol.
- Amide Bond Formation : Reaction with 3-bromopropionyl chloride in the presence of a base like triethylamine.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and cell division, which is crucial for cancer therapy.
- Receptor Interaction : It may bind to specific receptors, modulating signal transduction pathways.
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of related benzothiazole derivatives, suggesting that this compound may exhibit similar properties. For instance, compounds with a benzothiazole core have demonstrated effectiveness against multidrug-resistant strains like MRSA and VRE by disrupting bacterial cell division through inhibition of the FtsZ protein .
Comparative Analysis
A comparison with other benzothiazole derivatives reveals distinct biological activities:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2-Aminobenzothiazole | Antimicrobial, Anticancer | Effective against various bacterial strains and cancer cell lines. |
| 6-Fluoro-2-methylbenzo[d]thiazole | O-GlcNAcase Inhibitor | Potential for treating metabolic disorders. |
| 2-Methylbenzo[d]thiazol-5-ylboronic acid | Organic Synthesis Intermediate | Used as a building block for complex molecules. |
Case Studies and Research Findings
Recent literature emphasizes the relevance of benzothiazole derivatives in therapeutic applications:
- Antibacterial Activity : A study investigated novel quinolinium derivatives related to benzothiazoles, revealing strong antibacterial effects against resistant strains .
- Cancer Research : Research on similar compounds indicates their potential in targeting cancer cells, particularly through apoptosis induction pathways .
- Synthetic Advances : Recent advancements in synthesizing new benzothiazole-based compounds have opened avenues for developing more effective drugs against various diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
